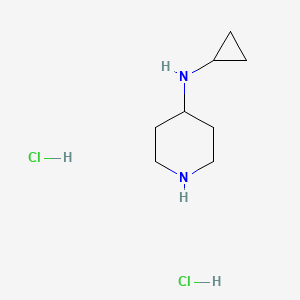

N-cyclopropylpiperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

N-cyclopropylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-2-7(1)10-8-3-5-9-6-4-8;;/h7-10H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSIQDVATZYWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217100-00-9 | |

| Record name | N-cyclopropylpiperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-cyclopropylpiperidin-4-amine dihydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of N-cyclopropylpiperidin-4-amine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

N-cyclopropylpiperidin-4-amine is a highly valuable heterocyclic building block in modern medicinal chemistry. Its unique structural motif, combining a rigid cyclopropyl group with a versatile piperidine scaffold, confers favorable pharmacokinetic properties, making it a privileged structure in the design of novel therapeutics.[1][2] This guide provides an in-depth analysis of the primary synthetic pathways to this compound, intended for researchers, chemists, and professionals in drug development. We will explore the strategic considerations behind two core synthetic routes, delve into detailed, field-proven experimental protocols, and discuss the critical aspects of characterization and quality control. The causality behind experimental choices is emphasized throughout, ensuring a trustworthy and replicable framework for its synthesis.

Introduction and Strategic Overview

The 4-aminopiperidine framework is a cornerstone in the development of biologically active compounds.[3] The introduction of an N-cyclopropyl group can significantly enhance metabolic stability, modulate basicity (pKa), and provide a specific vector for probing hydrophobic pockets in biological targets.[1] N-cyclopropylpiperidin-4-amine, with a molecular formula of C₈H₁₆N₂ and a molecular weight of 140.23 g/mol , serves as a versatile precursor for constructing extensive chemical libraries through derivatization of its primary and secondary amine functionalities.[1][4][5]

A retrosynthetic analysis of the target molecule reveals two logical points for disconnection, which form the basis of the most prevalent and effective synthetic strategies:

-

C4-N Bond Disconnection: This approach involves the formation of the amine at the C4 position as the key step, starting from an N-cyclopropylpiperidin-4-one precursor. This is often achieved via reductive amination.

-

N1-C Bond Disconnection: This strategy focuses on forming the bond between the piperidine nitrogen (N1) and the cyclopropyl group. The synthesis typically starts with a pre-formed 4-aminopiperidine derivative, which is then N-alkylated.

Caption: Retrosynthetic analysis of N-cyclopropylpiperidin-4-amine.

The choice between these strategies is typically governed by the availability of starting materials, desired scale, and overall process efficiency. The following sections provide a detailed examination of each pathway.

Pathway I: Synthesis via Reductive Amination of N-cyclopropylpiperidin-4-one

This is arguably the most direct and convergent approach, hinging on the availability of the key ketone intermediate, N-cyclopropylpiperidin-4-one.[1] The strategy involves the in situ formation of an iminium ion from the ketone and an ammonia source, which is then immediately reduced to the target primary amine.

Caption: Workflow for the reductive amination pathway.

Causality of Reagent Selection

The success of this reaction is critically dependent on the choice of reducing agent. The ideal reagent must selectively reduce the protonated imine (iminium ion) intermediate much faster than it reduces the starting ketone.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective choice. Its reduced reactivity at neutral pH allows the imine formation to reach equilibrium. Under mildly acidic conditions (pH ~6), the imine is protonated to the more electrophilic iminium ion, which is rapidly reduced. This pH-dependent reactivity prevents significant reduction of the starting ketone.[1][6]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder, less toxic, and often more efficient alternative.[1] It is not sensitive to moisture and is particularly effective for the reductive amination of a wide range of ketones without the need for strict pH control.[7][8] Its steric bulk also helps prevent the reduction of the ketone.

Experimental Protocol: Reductive Amination

The following protocol is a representative procedure adapted from analogous syntheses.[6]

-

Reaction Setup: To a solution of N-cyclopropylpiperidin-4-one (1.0 eq) in dry methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

Reduction: Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution. Monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 12-24 hours).

-

Workup: Quench the reaction by carefully adding aqueous HCl (e.g., 2M HCl) to decompose the excess reducing agent. Basify the solution to pH > 10 with a strong base (e.g., NaOH or K₂CO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base.

-

Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like methanol or isopropanol. Add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.[7]

-

Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a crystalline solid.

| Parameter | Reagent/Condition | Rationale |

| Amine Source | Ammonium Acetate | Provides ammonia in equilibrium and buffers the reaction at a suitable pH. |

| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Selectively reduces the iminium ion over the ketone.[1][7] |

| Solvent | Methanol | Good solvent for all reactants and does not interfere with the reaction. |

| Workup | Acid quench, then basify | Safely destroys excess hydride reagent and liberates the free amine for extraction. |

| Isolation | Precipitation as HCl salt | Provides a stable, crystalline, and easily handled solid product. |

Pathway II: Synthesis via N-Alkylation of a 4-Aminopiperidine Scaffold

This pathway builds the molecule by forming the N1-cyclopropyl bond on a pre-existing 4-aminopiperidine core. This multi-step approach requires a protection-alkylation-deprotection sequence, offering flexibility but at the cost of step economy.

Caption: Workflow for the N-alkylation and protection/deprotection pathway.

The Critical Role of Protecting Groups

Direct N-cyclopropylation of 4-aminopiperidine is non-selective, as both the endocyclic (N1) and exocyclic (N4) nitrogens are nucleophilic. To direct the alkylation to the piperidine ring nitrogen, the primary amino group at the C4 position must be temporarily masked with a protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its ease of installation and its clean removal under acidic conditions that are orthogonal to the conditions used for alkylation.[7][9][10]

Experimental Protocol: Protection, Alkylation, and Deprotection

-

Boc Protection: Dissolve 4-aminopiperidine (1.0 eq) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) and a base like triethylamine (NEt₃, 1.1 eq). Stir at room temperature until the starting material is consumed. Perform an aqueous workup and purify by chromatography or recrystallization to obtain tert-butyl (piperidin-4-yl)carbamate.[7][9]

-

N-Cyclopropylation: To a solution of the Boc-protected amine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 2-3 eq). Add the cyclopropylating agent, such as cyclopropyl bromide (1.2 eq).[11] Heat the reaction (e.g., to 60-80 °C) and stir until completion.[1] After cooling, filter off the base, concentrate the solvent, and purify the residue to yield the fully protected intermediate.

-

Deprotection and Salt Formation: Dissolve the purified intermediate in a suitable solvent (e.g., dioxane or methanol). Add a stoichiometric excess of concentrated hydrochloric acid or a saturated solution of HCl in dioxane.[7] Stir at room temperature. The deprotection of the Boc group and the formation of the dihydrochloride salt occur concurrently. The product typically precipitates from the solution and can be isolated by filtration.

| Parameter | Reagent/Condition | Rationale |

| Protecting Group | Boc (tert-butoxycarbonyl) | Robust under basic alkylation conditions, easily cleaved with acid.[10] |

| Alkylation Base | K₂CO₃ or Cs₂CO₃ | Inorganic base to deprotonate the piperidine nitrogen without side reactions. |

| Deprotection | Strong Acid (HCl) | Cleanly removes the Boc group and simultaneously forms the desired stable salt.[7] |

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the final compound.

| Property | Value / Technique | Reference |

| Molecular Formula | C₈H₁₆N₂ | [1][4] |

| Molecular Weight | 140.23 g/mol (Free Base) | [1][4][5] |

| Appearance | White to off-white crystalline solid | (Typical) |

| ¹H & ¹³C NMR | Spectroscopy | Confirms the presence of cyclopropyl and piperidine ring protons and carbons.[12] |

| Mass Spectrometry | ESI-MS | Confirms molecular ion peak ([M+H]⁺ ≈ 141.14).[13] |

| Purity Analysis | HPLC / UPLC | Gold standard for assessing chemical purity.[1] |

Safety and Handling

The synthesis of this compound involves the use of potentially hazardous chemicals.

-

Sodium cyanoborohydride is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Acidic quenching must be done cautiously to control the release of hydrogen cyanide gas.

-

Cyclopropyl bromide is a volatile and flammable alkylating agent.

-

Strong acids and bases should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

-

Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.[4]

Conclusion

Two robust and reliable synthetic pathways for the preparation of this compound have been presented.

-

Pathway I (Reductive Amination) is a highly efficient and atom-economical route, making it ideal for large-scale synthesis, provided the N-cyclopropylpiperidin-4-one intermediate is readily accessible.

-

Pathway II (N-Alkylation) offers greater flexibility, starting from simpler piperidine precursors, but requires additional protection and deprotection steps, increasing the overall step count.

The choice of synthesis is a strategic decision based on cost, scale, and available starting materials. Both pathways, when executed with care, yield a high-purity product that is a cornerstone for further exploration in drug discovery and development.

References

-

Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing). [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed Central. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - NIH. [Link]

-

Decyclopropylation of 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide. [Link]

-

Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - Beilstein Journals. [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. [Link]

-

Synthesis of N-Substituted piperidines from piperidone - ResearchGate. [Link]

-

Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine - PrepChem.com. [Link]

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. [Link]

-

Does piperidine work in reductive amination like this? : r/chemhelp - Reddit. [Link]

-

A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase - SciSpace. [Link]

- Method for synthesizing N-(3-methoxy propyl)

-

This compound (C8H16N2) - PubChemLite. [Link]

- Method for preparing 4-Boc-aminopiperidine - Google P

- Method for preparing 4-amino-4-phenylpiperidines - Google P

-

(PDF) Review of cyclopropyl bromide synthetic process - ResearchGate. [Link]

-

Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors - PMC - PubMed Central. [Link]

-

1-Benzyl-4-cyclopropylaminopiperidine; 1-Benzyl-N-cyclopropylpiperidin-4-amine. [Link]

- A kind of method of new synthesis Cyclopropyl Bromide - Google P

-

68Ga-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 - NCBI. [Link]

- Process for the preparation of cyclopropylmethyl alkyl amines - Google P

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

-

Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - NIH. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Link]

Sources

- 1. N-Cyclopropylpiperidin-4-amine | 396133-55-4 | Benchchem [benchchem.com]

- 2. Buy 1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. prepchem.com [prepchem.com]

- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Cycloheptylpiperidin-4-amine|Research Chemical [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - this compound (C8H16N2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of N-cyclopropylpiperidin-4-amine Dihydrochloride

Introduction

N-cyclopropylpiperidin-4-amine dihydrochloride is a substituted piperidine derivative that holds significant interest for researchers and drug development professionals. Its structural motif, featuring a cyclopropyl group appended to a piperidine ring, makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[1] The piperidine scaffold is a common feature in many pharmaceuticals, and the unique conformational constraints imposed by the cyclopropyl group can offer advantages in modulating biological activity and pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both foundational knowledge and detailed experimental protocols for its thorough characterization. As a dihydrochloride salt, its properties, particularly solubility and stability, are significantly influenced by this salt form, a common strategy to enhance the aqueous solubility and handling of amine-containing active pharmaceutical ingredients.

This document is designed for researchers, scientists, and drug development professionals, providing not only established data but also the scientific rationale and step-by-step methodologies required to elucidate key physicochemical parameters. The insights and protocols herein are intended to empower researchers to conduct self-validating experiments and make informed decisions in their drug discovery and development endeavors.

Chemical Identity and Structure

A clear understanding of the chemical identity of this compound is paramount for all subsequent characterization.

| Identifier | Value | Source |

| IUPAC Name | N-cyclopropylpiperidin-4-amine;dihydrochloride | PubChem |

| Molecular Formula | C₈H₁₈Cl₂N₂ | Derived from free base |

| Molecular Weight | 213.15 g/mol | Calculated |

| Canonical SMILES | C1CC1NC2CCNCC2.Cl.Cl | PubChem |

| InChI | InChI=1S/C8H16N2.2ClH/c1-2-7(1)10-8-3-5-9-6-4-8;;/h7-10H,1-6H2;2*1H | PubChem |

| CAS Number | Not available for dihydrochloride |

Note: The molecular formula and SMILES for the free base are C8H16N2 and C1CC1NC2CCNCC2 respectively.[2]

Synthesis Outline

The synthesis of N-cyclopropylpiperidin-4-amine typically involves the reductive amination of a piperidone precursor. A common and efficient method is the reaction of 4-piperidone with cyclopropylamine in the presence of a reducing agent.[1] The selection of the reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is often favored due to its stability in acidic conditions and its selectivity for the iminium ion intermediate over the ketone starting material.[1] The resulting free base can then be converted to the dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

Physicochemical Properties and Experimental Protocols

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following sections detail the key parameters for this compound and provide robust protocols for their determination.

Melting Point

The melting point is a critical indicator of purity and can influence formulation and manufacturing processes. For a crystalline solid, a sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely powder a small amount of this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating Rate: Use a rapid heating rate to quickly approach the expected melting point, then reduce the rate to 1-2 °C per minute to ensure accurate determination.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two temperatures.

-

Replicates: Perform the measurement in triplicate to ensure reproducibility.

| Parameter | Value | Method |

| Melting Point (°C) | Data not available | Capillary Method |

Solubility

Solubility is a crucial parameter that affects bioavailability and formulation design. As a dihydrochloride salt, this compound is expected to have significantly higher aqueous solubility compared to its free base.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at various pH values (e.g., pH 2, 5, 7.4), and common organic solvents (e.g., ethanol, methanol, DMSO).

-

Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in mg/mL or mol/L.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Water | Data not available | 25 |

| pH 7.4 Buffer | Data not available | 25 |

| Ethanol | Data not available | 25 |

| DMSO | Data not available | 25 |

Dissociation Constant (pKa)

The pKa values of a molecule are critical for understanding its ionization state at different pH values, which in turn influences its solubility, absorption, and interaction with biological targets. N-cyclopropylpiperidin-4-amine has two basic nitrogen atoms that will be protonated in the dihydrochloride salt.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a solution of this compound of known concentration in deionized water.

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa values correspond to the pH at the half-equivalence points. The first equivalence point will correspond to the deprotonation of the more acidic protonated amine, and the second to the deprotonation of the less acidic one.

-

Software Analysis: Alternatively, use specialized software to analyze the titration curve and determine the pKa values.

Stability

Assessing the chemical stability of a drug candidate under various stress conditions is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions.

Experimental Protocol: Forced Degradation Study

-

Stress Conditions: Prepare solutions of this compound and expose them to a range of stress conditions, including:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C)

-

Basic: 0.1 M NaOH at room temperature

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Solid and solution at elevated temperature (e.g., 60 °C)

-

Photolytic: Exposure to UV and visible light (ICH Q1B guidelines)

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Quantification: Quantify the amount of the parent compound remaining and any major degradation products formed.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. For solid dosage forms, high hygroscopicity can lead to issues with powder flow, compaction, and chemical stability.[3]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

-

Instrumentation: Use a DVS instrument, which measures the change in mass of a sample as it is exposed to a controlled relative humidity (RH) at a constant temperature.

-

Sample Preparation: Place a small, accurately weighed amount of this compound into the DVS sample pan.

-

Method:

-

Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

-

Subject the sample to a pre-defined humidity program, typically a ramp from 0% to 90% RH in 10% increments, followed by a ramp down to 0% RH.

-

The instrument records the mass change at each RH step.

-

-

Data Analysis: Plot the change in mass (%) versus the RH. The resulting sorption/desorption isotherm provides a detailed profile of the material's hygroscopic behavior.

Analytical Methods for Characterization

Robust analytical methods are essential for confirming the identity, purity, and concentration of this compound.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard technique for assessing purity and quantifying the compound in various matrices. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation. The spectra will show characteristic signals for the cyclopropyl, piperidine, and amine protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as N-H and C-N bonds.

Safety and Handling

As with any chemical substance, this compound should be handled with appropriate safety precautions. Researchers should consult the Safety Data Sheet (SDS) before handling the compound. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a promising chemical entity with potential applications in drug discovery. This technical guide has provided a framework for its comprehensive physicochemical characterization. While some properties remain to be experimentally determined, the detailed protocols and scientific rationale presented herein offer a clear path for researchers to generate the necessary data to support its development. A thorough understanding of its solubility, stability, pKa, and other properties is fundamental to unlocking its full therapeutic potential.

References

-

PubChemLite. This compound (C8H16N2). [Link]

-

Chan, S. Y., et al. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Pharmaceutics, vol. 13, no. 8, 2021, p. 1156. [Link]

Sources

- 1. N-Cyclopropylpiperidin-4-amine | 396133-55-4 | Benchchem [benchchem.com]

- 2. PubChemLite - this compound (C8H16N2) [pubchemlite.lcsb.uni.lu]

- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-cyclopropylpiperidin-4-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropylpiperidin-4-amine is a valuable chemical scaffold in medicinal chemistry, frequently incorporated into complex bioactive molecules.[1][2] Its three-dimensional structure and conformational dynamics are critical determinants of its interaction with biological targets. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of its dihydrochloride salt. In the absence of a published crystal structure for this specific salt, this document synthesizes data from foundational principles of stereochemistry, analyses of analogous structures, and outlines a robust, field-proven computational and experimental workflow for its complete characterization. We will explore the interplay of steric and electronic factors that govern the geometry of the piperidine ring and the orientation of its substituents, with a special focus on the effects of dual protonation.

Fundamental Molecular Structure

N-cyclopropylpiperidin-4-amine dihydrochloride is composed of a central piperidine ring substituted at the 1-position with a cyclopropyl group and at the 4-position with an amine group. As a dihydrochloride salt, both the N1 nitrogen of the piperidine ring and the N4 exocyclic amine nitrogen are protonated, conferring a net positive charge on each.[3][4]

Key Structural Features:

-

Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom.[5]

-

N1-Cyclopropyl Group: A rigid, three-membered ring attached to the piperidine nitrogen.

-

C4-Amine Group: An amino substituent at the 4-position of the piperidine ring.

-

Dihydrochloride Salt: Both nitrogen atoms exist as ammonium cations (R₂N⁺H₂ and R-N⁺H₃), each associated with a chloride counter-ion.

The protonation state is critical; it eliminates the process of nitrogen inversion at both centers and introduces powerful electrostatic interactions that significantly influence the conformational landscape.[3][6]

Conformational Analysis: Principles and Predictions

The conformational flexibility of N-cyclopropylpiperidin-4-amine is primarily dictated by the puckering of the piperidine ring and the orientation of its substituents.

Piperidine Ring Conformation

Similar to cyclohexane, the piperidine ring overwhelmingly adopts a chair conformation to minimize torsional and angular strain.[7][8] This conformation is significantly more stable than alternative forms like the boat or twist-boat. The presence of substituents and their preference for either an axial or equatorial position governs the overall molecular shape.

Substituent Orientation

The energetic preference for a substituent to occupy an equatorial versus an axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the two conformers.[7] Larger substituents generally have larger A-values, indicating a strong preference for the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.

For this compound, we must consider two key substituents on the piperidine ring:

-

The N-Cyclopropyl Group: While attached to the nitrogen, its steric bulk will influence the ring's conformational equilibrium.

-

The C4-Ammonium Group (-NH₃⁺): This group is at the 4-position.

Based on established principles, the lowest energy conformation is predicted to be a chair form where the C4-ammonium group occupies the equatorial position . This arrangement minimizes steric clash with the axial hydrogens at the C2 and C6 positions.

However, the protonation of the ring nitrogen (N1) introduces a unique electrostatic effect. In piperidinium salts with polar 4-substituents, a stabilization of the axial conformer has been observed due to favorable electrostatic interactions (charge-dipole or hydrogen bonding) between the N1-H⁺ and the axial C4-substituent.[6][9][10] While the C4-ammonium group is charged rather than just polar, this principle suggests that the energy difference between the equatorial and axial conformers may be smaller than predicted by sterics alone.

The following table summarizes the predicted characteristics of the two primary chair conformers. The conformer with the equatorial C4-ammonium group is expected to be the major, lower-energy form.

| Feature | Conformer A (Predicted Major) | Conformer B (Predicted Minor) |

| Piperidine Ring | Chair | Chair |

| C4-Ammonium (-NH₃⁺) Position | Equatorial | Axial |

| Predicted Relative Energy | Lower | Higher |

| Key Steric Interactions | Minimized | 1,3-Diaxial interactions between axial C4-NH₃⁺ and axial C2-H, C6-H |

| Potential Electrostatic Effect | Less significant | Potential stabilizing interaction between axial C4-NH₃⁺ and N1-H⁺ |

Workflow for Conformational Characterization

Determining the precise molecular structure and conformational equilibrium requires a synergistic approach combining computational modeling and experimental validation.[11][12][13]

Computational Modeling Workflow

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify stable conformers.[14][15][16]

Step-by-Step Protocol:

-

2D to 3D Structure Generation:

-

Conformational Search:

-

Objective: To explore the full range of possible conformations and identify low-energy minima.[17]

-

Method: Employ a systematic or stochastic conformational search algorithm using a molecular mechanics (MM) force field (e.g., MMFF94, OPLS). This process involves systematically rotating all rotatable bonds.

-

Rationale: This initial, rapid search ensures that no plausible conformers (chair, boat, twist-boat) are missed.

-

-

Geometry Optimization and Energy Calculation:

-

Objective: To refine the geometry of the conformers found in the MM search and obtain accurate relative energies.

-

Method: Take the lowest-energy unique conformers from the MM search and perform a full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[13] Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate conditions in solution.

-

Rationale: DFT provides a more accurate description of electronic effects, which are crucial for this doubly-protonated species.[18]

-

-

Analysis of Results:

-

Compare the final energies of the optimized conformers to determine the global minimum and the relative populations of other low-energy conformers using Boltzmann statistics.

-

Analyze key geometric parameters, such as dihedral angles and ring puckering, to precisely define the shape of each conformer.

-

Caption: Workflow for computational conformational analysis.

Experimental Validation Workflow

Computational predictions must be validated by experimental data. NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution, while X-ray crystallography provides the definitive structure in the solid state.[5][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The coupling constants (³J values) between adjacent protons are highly dependent on the dihedral angle between them (Karplus relationship). For a chair conformation, the coupling between axial-axial protons is large (~10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are small (~2-5 Hz).[8] Measuring these couplings for the C4 proton can definitively establish its axial or equatorial orientation.[20]

-

¹³C NMR: The chemical shifts of the ring carbons are sensitive to the conformation.[21] For instance, an axial substituent typically shields the carbon it is attached to, causing an upfield shift compared to the equatorial conformer.

-

2D NMR (COSY, HSQC): These experiments are essential for unambiguously assigning all proton and carbon signals, which is a prerequisite for detailed conformational analysis.[13]

X-ray Crystallography:

-

Objective: To determine the precise three-dimensional structure in the solid state.[22][23]

-

Method: This technique requires growing a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal is used to calculate the exact position of every atom.

-

Outcome: Provides definitive proof of the solid-state conformation, including all bond lengths, bond angles, and torsional angles.[5][19]

Sources

- 1. N-Cyclopropylpiperidin-4-amine | 396133-55-4 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 6. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scientificupdate.com [scientificupdate.com]

- 11. Targeting protein conformations with small molecules to control protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Small Molecule Conformation Generator – Meiler Lab [meilerlab.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of N-cyclopropylpiperidin-4-amine Dihydrochloride

Introduction

N-cyclopropylpiperidin-4-amine dihydrochloride is a substituted piperidine derivative that serves as a versatile building block in medicinal chemistry.[1] Its structure, featuring a cyclopropylamine moiety, is of significant interest for the development of novel therapeutic agents. The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that influence its handling, formulation, and ultimately its performance in preclinical and clinical settings. This guide provides a comprehensive overview of the methodologies to characterize the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Physicochemical Characterization

A fundamental understanding of the physicochemical properties of this compound is the cornerstone of its development.

| Property | Predicted/Known Information | Source |

| Molecular Formula | C₈H₁₈Cl₂N₂ | (Calculated from free base) |

| Molecular Weight | 213.15 g/mol | (Calculated from free base) |

| Appearance | White to off-white solid (Hypothetical) | N/A |

| pKa | (Predicted) Amine pKa values are crucial for understanding pH-dependent solubility. For a secondary amine and a primary amine, pKa values would likely be in the range of 9-11. | N/A |

| LogP | 0.5719 (for free base) | [2] |

Note: Experimental determination of these properties is a prerequisite for comprehensive characterization.

Solubility Assessment

The dihydrochloride salt form of N-cyclopropylpiperidin-4-amine is intended to enhance its aqueous solubility.[3] A thorough investigation of its solubility profile under various conditions is essential for formulation development.

Scientific Rationale for Solubility Testing

Salt formation is a common strategy to improve the solubility of ionizable compounds.[4][5] However, the solubility of a salt can be influenced by factors such as pH, temperature, and the presence of common ions. Understanding these influences is critical for developing a robust formulation. Kinetic and thermodynamic solubility are two key parameters evaluated during drug discovery and development.[6]

Experimental Workflow for Solubility Determination

The following workflow outlines a systematic approach to characterizing the solubility of this compound.

Caption: Workflow for forced degradation studies.

Detailed Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for peak identification

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid compound.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Oxidation: Store the solution at room temperature and collect samples at different time points.

-

Thermal Stress: Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

Photostability: Expose the solid compound to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.

-

Peak Purity and Identification: Use a PDA detector to assess peak purity. For significant degradation products, use LC-MS to obtain mass-to-charge ratio (m/z) information for structural elucidation.

Potential Degradation Pathways

Based on the chemical structure, potential degradation pathways for this compound could include:

-

Hydrolysis: The cyclopropylamine moiety may be susceptible to hydrolytic cleavage, particularly under harsh pH and temperature conditions. [7]* Oxidation: The amine groups could be susceptible to oxidation.

Hypothetical Stability Data

This table summarizes hypothetical results from a forced degradation study.

| Stress Condition | Duration | Assay of Parent (%) | Major Degradant 1 (RT) | Major Degradant 2 (RT) |

| 0.1 N HCl | 24h at 60°C | 95.2 | 2.1% (4.5 min) | Not Detected |

| 0.1 N NaOH | 8h at 60°C | 85.1 | 5.8% (4.5 min) | 3.2% (6.1 min) |

| 3% H₂O₂ | 24h at RT | 92.5 | Not Detected | 4.5% (6.1 min) |

| Thermal | 7 days at 80°C | 98.9 | Not Detected | Not Detected |

| Photolytic | ICH Q1B | 99.2 | Not Detected | Not Detected |

Interpretation of Hypothetical Data: The compound shows some degradation under basic and oxidative conditions, suggesting these are critical parameters to control during manufacturing and storage. The stability under acidic, thermal, and photolytic conditions appears to be good.

Recommendations for Handling and Storage

Based on the potential liabilities identified through solubility and stability studies, the following recommendations are proposed:

-

Storage: Store this compound in a well-closed container at controlled room temperature, protected from light and moisture.

-

Formulation: For liquid formulations, a buffered system with a pH in the weakly acidic range (e.g., pH 4-5) would be optimal to ensure both high solubility and good chemical stability. The use of antioxidants could be considered if oxidative degradation is confirmed to be a significant pathway.

Conclusion

This technical guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. A thorough understanding of these properties, obtained through the detailed experimental protocols described, is fundamental for the successful development of this compound into a safe, effective, and stable pharmaceutical product. The provided workflows and hypothetical data serve as a practical framework for researchers and drug development professionals.

References

-

Serajuddin, A. T. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(9), 2383-2395. [Link]

- Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection. Journal of Medicinal Chemistry, 50(26), 6665-6672.

-

Glomme, A., & Dressman, J. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

- Singh, S. (2002). Stability indicating assay. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

-

Campbell, J. M., Lee, M., Mullens, B. T., & Waterman, K. C. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

-

Chadha, R., & Arora, P. (2012). Salt Selection in Drug Development. Pharmaceutical Technology, 36(6). [Link]

-

Nufer, R. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability Indicating Analytical Methods (SIAMS). Retrieved from [Link]

-

Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. The Biochemical journal, 222(2), 315–320. [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Liu, R. H., Ku, W. W., & Fitzgerald, M. P. (1983). Separation and Characterization of Amine Drugs and Their Enantiomers by Capillary Column Gas Chromatography-Mass Spectrometry. Journal of AOAC INTERNATIONAL, 66(6), 1443-1449. [Link]

-

AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 22-31. [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

PubChem. (n.d.). N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Isopropylpiperidine-4-amine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. N-Cyclopropylpiperidin-4-amine | 396133-55-4 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride | Benchchem [benchchem.com]

- 4. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

N-cyclopropylpiperidin-4-amine Dihydrochloride: A Technical Guide for the Modern Medicinal Chemist

Abstract

N-cyclopropylpiperidin-4-amine dihydrochloride has emerged as a cornerstone building block in contemporary drug discovery. Its unique structural amalgamation of a rigid cyclopropyl group and a versatile piperidine scaffold offers a compelling solution for chemists aiming to optimize potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, piperidine-containing compounds are recognized as "privileged scaffolds" due to their frequent appearance in a wide array of clinically successful drugs and bioactive molecules.[2][3] The piperidine ring system offers a desirable combination of metabolic stability, improved aqueous solubility, and the ability to adopt specific conformations to interact with biological targets.[2]

This compound leverages this foundation by introducing two critical functionalities:

-

The N-cyclopropyl group: This small, rigid carbocycle is often used to probe hydrophobic pockets within protein binding sites.[1] Its strained ring system can influence the basicity of the adjacent nitrogen and impart favorable metabolic stability compared to larger alkyl groups.

-

The 4-amino group: As a primary amine, this functional group serves as a versatile synthetic handle for a multitude of chemical transformations, allowing for the facile introduction of diverse pharmacophoric elements.[1]

The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it more convenient for handling and use in various reaction conditions.[4]

Physicochemical and Structural Properties

The utility of this compound as a building block is directly linked to its distinct physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂ (Free Base) | [1][5] |

| Molecular Weight | 140.23 g/mol (Free Base) | [1] |

| CAS Number | 396133-55-4 (Free Base) | [1] |

| IUPAC Name | N-cyclopropylpiperidin-4-amine | [1] |

| Appearance | Typically a white to off-white solid | [6] |

| Solubility | High solubility in water; soluble in alcohols | [6] |

The molecule's three-dimensional structure is a key determinant of its interaction with biological targets. The piperidine ring typically exists in a chair conformation, with the substituents occupying either axial or equatorial positions. The cyclopropyl group's rigidity can restrict the conformational flexibility of the piperidine nitrogen, which can be advantageous in designing molecules with high receptor affinity and selectivity.

Synthesis and Purification

The most prevalent and efficient method for synthesizing N-cyclopropylpiperidin-4-amine is through the reductive amination of a suitable piperidone precursor.[1] This approach directly installs the key N-cyclopropyl and 4-amino moieties.

Typical Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available, N-protected 4-piperidone.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride | Benchchem [benchchem.com]

- 5. PubChemLite - this compound (C8H16N2) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Discovery and Synthesis of N-cyclopropylpiperidin-4-amine

Abstract

N-cyclopropylpiperidin-4-amine is a critical building block in contemporary medicinal chemistry, forming the core of numerous therapeutic agents. Its unique structural combination of a piperidine ring and a cyclopropyl moiety imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of N-cyclopropylpiperidin-4-amine. We will delve into the primary synthetic strategies, with a particular focus on reductive amination, detailing the mechanistic underpinnings, key experimental considerations, and a comparative analysis of various approaches. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical insights into the synthesis of this vital chemical entity.

Introduction: The Significance of the N-cyclopropylpiperidine-4-amine Scaffold

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in a wide array of drugs targeting diverse biological pathways.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to optimize interactions with biological targets. The incorporation of a cyclopropyl group at the nitrogen atom of the piperidine ring further enhances its value in drug design. The cyclopropyl moiety is known to introduce conformational rigidity, improve metabolic stability, and modulate the basicity of the piperidine nitrogen, all of which are critical parameters in drug development.[2]

N-cyclopropylpiperidin-4-amine, with its primary amine at the 4-position, serves as a versatile synthon for the construction of more complex molecules.[3] This primary amine provides a convenient handle for a variety of chemical transformations, allowing for its incorporation into a multitude of molecular architectures. Consequently, this compound has emerged as a key intermediate in the synthesis of numerous investigational and approved drugs across various therapeutic areas.

Historical Perspective: The Evolution of Synthetic Strategies

While a singular, seminal publication marking the "discovery" of N-cyclopropylpiperidin-4-amine is not readily apparent in the historical literature, its synthesis is deeply rooted in the broader development of methods for preparing N-substituted and 4-amino-substituted piperidines. The evolution of its synthesis can be understood as a progression of increasingly efficient and scalable methodologies.

Early approaches to similar 4-aminopiperidine structures often involved multi-step sequences with challenging reaction conditions. However, the advent of more sophisticated synthetic techniques, particularly in the latter half of the 20th century, paved the way for more direct and practical routes. The development of selective reducing agents and a deeper understanding of reaction mechanisms have been pivotal in refining the synthesis of this important building block.

The most significant and widely adopted strategy for the synthesis of N-cyclopropylpiperidin-4-amine and its analogues is reductive amination . This powerful C-N bond-forming reaction has become a cornerstone of medicinal chemistry due to its operational simplicity and broad applicability.[4]

Core Synthetic Methodologies: A Technical Deep Dive

The synthesis of N-cyclopropylpiperidin-4-amine is most efficiently achieved through a two-stage process. The first stage involves the preparation of the key intermediate, N-cyclopropyl-4-piperidone . The second stage is the conversion of this piperidone to the target amine via reductive amination.

Synthesis of the Key Intermediate: N-cyclopropyl-4-piperidone

The construction of the N-cyclopropyl-4-piperidone core is a critical first step. Several methods have been reported for the synthesis of N-substituted-4-piperidones.

One common approach involves the reaction of a primary amine, in this case, cyclopropylamine, with a suitable five-carbon dielectrophile. For instance, the cyclization of a secondary amine formed from the Michael addition of cyclopropylamine to two equivalents of an acrylic acid ester, followed by a Dieckmann condensation, hydrolysis, and decarboxylation, can yield the desired piperidone.

A more direct and industrially scalable method involves the reaction of cyclopropylamine with 1,5-dichloro-3-pentanone. This reaction proceeds via a double nucleophilic substitution to form the piperidine ring.[5]

Experimental Protocol: Synthesis of N-cyclopropyl-4-piperidone

-

Materials:

-

Cyclopropylamine

-

1,5-dichloro-3-pentanone

-

Sodium carbonate

-

Toluene

-

Water

-

-

Procedure:

-

To a solution of cyclopropylamine in toluene, add sodium carbonate.

-

Slowly add a solution of 1,5-dichloro-3-pentanone in toluene to the mixture at a controlled temperature.

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-cyclopropyl-4-piperidone can be purified by vacuum distillation or column chromatography.

-

Reductive Amination: From Piperidone to Amine

The conversion of N-cyclopropyl-4-piperidone to N-cyclopropylpiperidin-4-amine is the final and crucial step. Reductive amination involves the reaction of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

The choice of the amine source and the reducing agent is critical for the success of this reaction. Common amine sources include ammonia, ammonium salts, or protected amine equivalents. The selection of the reducing agent depends on the specific reaction conditions and the desired selectivity.

Causality Behind Experimental Choices:

-

Amine Source: The use of ammonia or an ammonium salt is the most direct approach. However, controlling the reaction to favor the primary amine over secondary or tertiary amine byproducts can be challenging. The use of a protected amine, such as a benzylamine derivative followed by debenzylation, offers better control but adds extra steps to the synthesis.

-

Reducing Agent: A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is often the reagent of choice as it is mild, selective for the reduction of iminium ions in the presence of ketones, and does not require strictly anhydrous conditions.[6] Catalytic hydrogenation over a metal catalyst (e.g., palladium on carbon, Raney nickel) is another effective method, particularly for large-scale production.

Mandatory Visualization: Reductive Amination Pathway

Caption: General workflow for the reductive amination of N-cyclopropyl-4-piperidone.

Experimental Protocol: Reductive Amination to N-cyclopropylpiperidin-4-amine

-

Materials:

-

N-cyclopropyl-4-piperidone

-

Ammonium acetate or ammonia in methanol

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve N-cyclopropyl-4-piperidone and ammonium acetate in DCM.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the mixture at room temperature for a short period to allow for imine formation.

-

Slowly add sodium triacetoxyborohydride portion-wise to the reaction mixture, maintaining the temperature.

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

-

Comparative Analysis of Synthetic Routes

The choice of a specific synthetic route for N-cyclopropylpiperidin-4-amine often depends on factors such as scale, cost of starting materials, and desired purity.

| Parameter | Route 1: Cyclization from Acyclic Precursors | Route 2: Reductive Amination of Piperidone |

| Starting Materials | Acrylic acid derivatives, cyclopropylamine | 4-Piperidone derivatives, cyclopropylamine, amine source |

| Key Transformations | Michael addition, Dieckmann condensation, decarboxylation | Reductive amination |

| Advantages | Convergent synthesis | High yields, broad substrate scope for the amine component |

| Disadvantages | Can be multi-step, may require harsh conditions | Requires a pre-formed piperidone intermediate |

| Scalability | Moderate to good | Good to excellent |

Alternative Synthetic Strategies

While reductive amination is the most prevalent method, other strategies for the synthesis of 4-aminopiperidines have been explored. One such alternative involves the Curtius rearrangement of a carboxylic acid precursor. This method can be effective for introducing the amine group at the 4-position of a pre-functionalized piperidine ring.

Mandatory Visualization: Alternative Synthesis Workflow

Caption: Conceptual workflow for the synthesis of a 4-aminopiperidine via Curtius rearrangement.

Conclusion

The synthesis of N-cyclopropylpiperidin-4-amine has evolved from general methods for piperidine construction to highly optimized and scalable processes. The reductive amination of N-cyclopropyl-4-piperidone stands out as the most efficient and versatile route, offering high yields and operational simplicity. A thorough understanding of the underlying reaction mechanisms and the careful selection of reagents are paramount to achieving a successful synthesis. As the demand for novel therapeutics containing the N-cyclopropylpiperidin-4-amine scaffold continues to grow, further innovations in its synthesis, potentially through biocatalysis or flow chemistry, are anticipated to emerge, further solidifying its importance in the pharmaceutical landscape.

References

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

He, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3535-3538. [Link]

- Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.

- Google Patents. CN100345828C - Process for preparing N-amino piperidine hydrochloride.

- Google Patents. US3711549A - Process for manufacturing cyclopropylamine.

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

-

European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. [Link]

-

DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

-

D'yachenko, I. A., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(1), 163. [Link]

- Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.

-

Wang, Y. X., & Castagnoli, N. (1995). Decyclopropylation of 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide. Tetrahedron Letters, 36(23), 3981-3984. [Link]

-

ResearchGate. Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. [Link]

-

ResearchGate. Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. [Link]

-

Beilstein Journals. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. [Link]

-

PubMed. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. [Link]

-

PubMed. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

-

ACS Publications. Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. [Link]

-

PubMed. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. [Link]

-

PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

-

ResearchGate. ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. [Link]

-

PubMed. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]

-

University of Cape Town. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. N-Cyclopropylpiperidin-4-amine | 396133-55-4 | Benchchem [benchchem.com]

- 4. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]

In-Depth Technical Guide to the Theoretical and Computational Analysis of N-cyclopropylpiperidin-4-amine

A Senior Application Scientist's Perspective on Molecular Modeling and Drug Discovery Potential

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical and computational examination of N-cyclopropylpiperidin-4-amine, a versatile chemical scaffold with significant potential in medicinal chemistry. In the absence of extensive experimental data, this document leverages established computational methodologies to predict and analyze the structural, electronic, and spectroscopic properties of this molecule. We present detailed, field-tested protocols for Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations as applied to N-cyclopropylpiperidin-4-amine. The causality behind each methodological choice is explained, ensuring a self-validating system of theoretical analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical entity in their work. All theoretical data is contextualized with expected experimental outcomes, drawing parallels from structurally related compounds.

Introduction: The Significance of the N-cyclopropylpiperidin-4-amine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of an N-cyclopropyl group imparts unique properties to the piperidine core. The cyclopropyl moiety is known to influence metabolic stability, lipophilicity, and binding affinity by introducing conformational constraints and probing specific hydrophobic pockets within protein binding sites.[2]

N-cyclopropylpiperidin-4-amine, with its reactive primary amine at the 4-position, serves as a valuable building block for the synthesis of more complex molecules and chemical libraries.[1] A common synthetic route to this compound is the reductive amination of 4-piperidone with cyclopropylamine.[1] Its structural features suggest potential applications as a scaffold for ligands targeting G-protein coupled receptors (GPCRs) and other central nervous system targets.

This guide will delineate a robust computational workflow to characterize N-cyclopropylpiperidin-4-amine, providing a theoretical foundation for its application in drug discovery and development.

Computational Methodologies: A Validating Framework

The following sections detail the step-by-step protocols for the theoretical and computational analysis of N-cyclopropylpiperidin-4-amine. The choice of these methods is grounded in their proven efficacy in accurately predicting the properties of small organic molecules.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of many-body systems. It is employed here to determine the optimized geometry, vibrational frequencies, and electronic properties of N-cyclopropylpiperidin-4-amine.

-

Software Selection: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Initial Structure Generation: The 3D structure of N-cyclopropylpiperidin-4-amine is built using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

DFT Functional and Basis Set Selection: The B3LYP hybrid functional combined with the 6-31G(d,p) basis set offers a good balance of accuracy and computational cost for organic molecules.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase to locate the lowest energy conformation. The convergence criteria should be set to tight to ensure a true minimum is found.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule.

-

Analysis of Results: The optimized geometry provides bond lengths, bond angles, and dihedral angles. The output of the frequency calculation provides the predicted IR spectrum and thermodynamic properties.

Diagram: Computational Chemistry Workflow for N-cyclopropylpiperidin-4-amine

Caption: A comprehensive workflow for the theoretical and computational analysis of N-cyclopropylpiperidin-4-amine.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for hypothesis generation in structure-based drug design.

-

Target Selection and Preparation: A protein target of interest (e.g., a GPCR or an enzyme) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: The 3D structure of the N-cyclopropylpiperidin-4-amine derivative is prepared by assigning correct protonation states and partial charges.

-

Docking Software: Software such as AutoDock Vina, Glide, or GOLD is used for the docking calculations.

-

Binding Site Definition: The binding site on the protein is defined, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode, characterized by a low binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological system than static docking poses.

-

System Preparation: The best-docked pose from the molecular docking study is used as the starting point. The complex is placed in a periodic box of solvent (typically water) and ions are added to neutralize the system and mimic physiological salt concentration.

-

MD Software and Force Field: Software packages like GROMACS, AMBER, or NAMD are commonly used. An appropriate force field (e.g., AMBER, CHARMM, or OPLS) is chosen for the protein, ligand, and solvent.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure to allow the solvent and ions to relax around the protein-ligand complex.

-

Production Run: A long production simulation (typically nanoseconds to microseconds) is run to sample the conformational space of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding pocket, identify key protein-ligand interactions, and calculate binding free energies.

Theoretical Results and Discussion

This section presents the predicted properties of N-cyclopropylpiperidin-4-amine based on the computational methodologies described above.

Conformational Analysis

The piperidine ring of N-cyclopropylpiperidin-4-amine is expected to adopt a chair conformation. The N-cyclopropyl group can exist in either an axial or equatorial position. DFT calculations would likely show that the equatorial conformation is significantly more stable due to reduced steric hindrance.[2] The 4-amino group can also be in either an axial or equatorial position, and the relative stability of these conformers will influence the molecule's interaction with biological targets.

Predicted Spectroscopic Data

Table 1: Predicted Spectroscopic Data for N-cyclopropylpiperidin-4-amine

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Complex multiplets for the piperidine ring protons. - Distinct signals for the cyclopropyl protons, likely in the upfield region. - A broad singlet for the amine protons. |

| ¹³C NMR | - Signals for the non-equivalent carbons of the piperidine ring. - Characteristic upfield signals for the cyclopropyl carbons. |

| FTIR | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - C-H stretching vibrations for the piperidine and cyclopropyl groups below 3000 cm⁻¹. - N-H bending vibration around 1600 cm⁻¹. |

| Mass Spectrometry | - Expected molecular ion peak [M]⁺ at m/z 140.13. - Protonated molecule [M+H]⁺ at m/z 141.14.[2] |

Molecular Docking and Potential Biological Targets